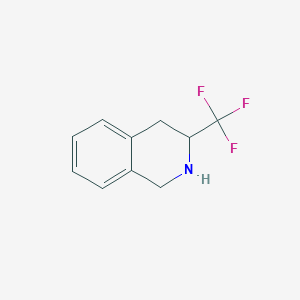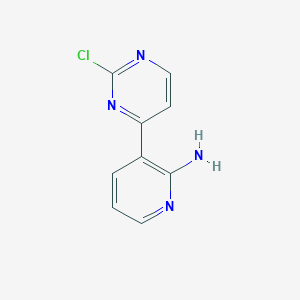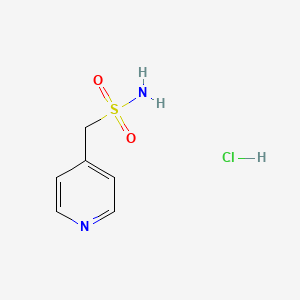
5-Ethoxy-6-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of an indazole core with an ethoxy group at the 5-position and a nitro group at the 6-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-6-nitro-1H-indazole typically involves the nitration of 5-ethoxy-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing byproducts. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium ethoxide, various nucleophiles, aprotic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Ethoxy-6-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: 5-Ethoxy-6-nitroindazole aldehyde or carboxylic acid.
Applications De Recherche Scientifique
5-Ethoxy-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphoinositide 3-kinase δ.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-6-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The nitro group plays a crucial role in this interaction, often participating in hydrogen bonding or electrostatic interactions with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroindazole: Similar structure but lacks the ethoxy group.
6-Nitroindazole: Similar structure but lacks the ethoxy group at the 5-position.
5-Ethoxyindazole: Similar structure but lacks the nitro group at the 6-position.
Uniqueness
5-Ethoxy-6-nitro-1H-indazole is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
5-ethoxy-6-nitro-1H-indazole |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-3-6-5-10-11-7(6)4-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |
Clé InChI |
ADTFWBVHEFDJTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)


![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)


![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)




![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)

